

Commercial Sourcing and Purity of Fmoc-Cha-OH: A Technical Guide

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Compound of Interest

Compound Name: Fmoc-Cha-OH

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For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality of amino acid building blocks is paramount. Fmoc-L-Cyclohexylalanine (**Fmoc-Cha-OH**), a non-proteinogenic amino acid, is frequently incorporated into peptide structures to enhance hydrophobicity and metabolic stability. This technical guide provides an in-depth overview of the commercial sources, purity specifications, and analytical methodologies for **Fmoc-Cha-OH**.

Commercial Availability and Purity Specifications

Fmoc-Cha-OH is readily available from a variety of chemical suppliers. The purity of this reagent is predominantly determined by High-Performance Liquid Chromatography (HPLC), with most suppliers guaranteeing a purity of $\geq 98\%$ or higher. Additional quality control tests may include Thin Layer Chromatography (TLC), acidimetric titration, and determination of enantiomeric purity. The table below summarizes the purity specifications from several prominent commercial vendors.

Supplier	Stated Purity	Analytical Method(s)
Sigma-Aldrich (Novabiochem)	≥98.0% (HPLC, area%)[1], ≥98% (TLC)[1], ≥97.0% (acidimetric)[1], ≥99.5% (enantiomeric purity)[1]	HPLC, TLC, Acidimetric Titration, IR, Water (K.F.)[1]
Santa Cruz Biotechnology	≥98%	Not specified[2]
MedchemExpress	99.50%	Not specified[3]
Chem-Impex	≥99% (HPLC)	HPLC[4]
Watanabe Chemical Industries	≥98% (HPLC), Enantiomer ≤0.5%	HPLC[5]
Thermo Scientific Chemicals	98%	Not specified[6]

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analytical characterization of **Fmoc-Cha-OH**.

Synthesis of Fmoc-Cha-OH

The synthesis of **Fmoc-Cha-OH** is typically achieved by the reaction of L-Cyclohexylalanine with a 9-fluorenylmethyloxycarbonyl (Fmoc) donating reagent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. A representative protocol is as follows:

- **Dissolution of L-Cyclohexylalanine:** L-Cyclohexylalanine is dissolved in a suitable aqueous solvent, such as a mixture of dioxane and water or acetone and water.
- **Basification:** The pH of the solution is adjusted to approximately 8.5-9.5 using a base like sodium bicarbonate or sodium carbonate to deprotonate the amino group of the amino acid.
- **Addition of Fmoc Reagent:** A solution of Fmoc-OSu (typically 1.1 equivalents) in dioxane or acetone is added dropwise to the amino acid solution while maintaining the pH in the range of 8.5-9.5.[7]

- **Reaction Monitoring:** The reaction is stirred at room temperature for several hours (typically 4-8 hours) and monitored for completion using Thin Layer Chromatography (TLC).^[7]
- **Work-up:** Upon completion, the reaction mixture is acidified to a pH of 3-4 with a cold 10% citric acid solution.^[7] The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with water and brine.^[7]
- **Isolation:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude **Fmoc-Cha-OH** as a solid.^[7]

Purification of Fmoc-Cha-OH

The crude product is typically purified by crystallization to remove unreacted starting materials and by-products.

- **Dissolution:** The crude **Fmoc-Cha-OH** solid is dissolved in a minimal amount of a suitable hot solvent, such as toluene or ethyl acetate.^{[7][8]}
- **Crystallization:** A non-polar solvent, like hexane or n-heptane, is added dropwise until turbidity is observed.^[7] The solution is then allowed to cool slowly to room temperature and subsequently cooled further (e.g., at 4°C) to induce crystallization.^[7]
- **Isolation and Drying:** The resulting crystals are collected by filtration, washed with a cold non-polar solvent (e.g., hexane), and dried under vacuum.^{[7][8]}

Analytical Characterization

The purity and identity of the synthesized **Fmoc-Cha-OH** are confirmed using various analytical techniques.

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the chemical purity of **Fmoc-Cha-OH**.

- **Instrumentation:** An HPLC system equipped with a UV detector is used.
- **Column:** A C18 stationary phase is commonly employed for the separation.^[1]
- **Mobile Phase A:** 0.1% Trifluoroacetic acid (TFA) in water.^[1]

- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compound and any impurities. A typical gradient might be 5% to 95% B over a specified time.
- Detection: UV absorbance is monitored at wavelengths such as 214 nm and 280 nm.[1]
- Sample Preparation: The **Fmoc-Cha-OH** sample is dissolved in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.[1]

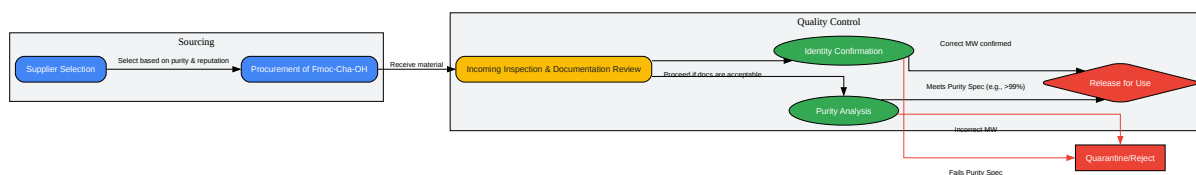
To determine the enantiomeric purity, a chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns are often effective for separating the D- and L-enantiomers of Fmoc-protected amino acids.[9]

Mass spectrometry is used to confirm the molecular weight of **Fmoc-Cha-OH**.

- Instrumentation: An LC-MS system can be utilized.
- Ionization: Electrospray ionization (ESI) is a common technique.
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the identity of the compound.

Workflow for Sourcing and Quality Control

The following diagram illustrates a typical workflow for the procurement and quality assessment of commercial **Fmoc-Cha-OH** for use in research and development.



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Caption: Workflow for sourcing and quality control of **Fmoc-Cha-OH**.

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